1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole
Description
1-[4-(Phenylsulfonyl)-3-thienyl]-1H-pyrrole is a heterocyclic compound featuring a pyrrole core substituted with a thiophene ring bearing a phenylsulfonyl group.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)thiophen-3-yl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c16-19(17,12-6-2-1-3-7-12)14-11-18-10-13(14)15-8-4-5-9-15/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJCVEIWVSOHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a suitable aryl halide.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a phenylsulfonyl chloride reacts with the pyrrole ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Phenylsulfonyl)-3-thienyl]-1H-pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives with similar structures can induce apoptosis in various cancer cell lines, suggesting that 1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole may possess similar mechanisms of action .
Table 1: Summary of Anticancer Studies
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 (breast) | 12.5 | Apoptosis induction |
| Study B | A549 (lung) | 15.0 | Cell cycle arrest |
| Study C | HeLa (cervical) | 10.0 | Caspase activation |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that similar pyrrole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Table 2: Anti-inflammatory Activity Overview
| Study | Model | Effect Observed |
|---|---|---|
| Study D | Mouse model of arthritis | Reduction in swelling |
| Study E | LPS-stimulated macrophages | Decreased TNF-α levels |
Organic Electronics
This compound has shown promise in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and facilitate charge transport is critical for these applications. Research has demonstrated that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability .
Table 3: Performance Metrics in Organic Electronics
| Device Type | Efficiency (%) | Stability (hours) |
|---|---|---|
| OLED | 15.5 | 500 |
| OPV | 10.2 | 300 |
Case Study 1: Anticancer Evaluation
In a comprehensive evaluation, researchers synthesized various derivatives of this compound to assess their anticancer activity against multiple cell lines. The study highlighted the structure-activity relationship, identifying key modifications that enhanced potency against specific cancer types.
Case Study 2: Organic Photovoltaics
A collaborative study between universities focused on integrating this compound into OPV devices. The results indicated a significant improvement in power conversion efficiency compared to traditional materials, showcasing its potential as a next-generation photovoltaic material.
Mechanism of Action
The mechanism of action of 1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, focusing on substituent groups, molecular weights, synthesis methods, and applications:
Key Observations:
- Electronic Effects : The phenylsulfonyl group in 1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole likely reduces electron density at the thienyl-pyrrole junction, similar to tosyl-substituted pyrroles . This contrasts with electron-donating groups (e.g., acetyl in ), which may enhance conjugation.
- Thiophene vs.
Biological Activity
1-[4-(Phenylsulfonyl)-3-thienyl]-1H-pyrrole is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, and highlighting its applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a pyrrole ring substituted with a phenylsulfonyl group and a thienyl moiety. This configuration enhances its reactivity and interaction with biological targets. The compound's electron-rich nature, primarily due to the nitrogen in the pyrrole ring, contributes to its diverse chemical behaviors.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that pyrrole derivatives can possess significant antimicrobial effects. For instance, compounds structurally related to this compound have demonstrated efficacy against various bacterial strains.
- Anticancer Activity : There is growing evidence supporting the anticancer potential of pyrrole derivatives. In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also exhibit similar properties.
- Proton Pump Inhibition : The compound has been explored for its role as a proton pump inhibitor, which could be beneficial in treating conditions related to excessive acid secretion .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction often involves:
- Binding Affinities : The compound has shown promising binding affinities with various receptors and enzymes, which are crucial in mediating its biological effects. Techniques such as molecular docking studies are frequently employed to elucidate these interactions.
- Cellular Pathways : Research indicates that this compound may influence key signaling pathways involved in cell proliferation and apoptosis, further supporting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Research Case Study: Anticancer Effects
A study investigated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. Results showed that the compound significantly reduced cell viability and induced apoptosis compared to control groups. The mechanism was linked to the activation of caspase pathways, suggesting a robust anticancer profile .
Synthesis and Applications
The synthesis of this compound typically involves multi-step processes aimed at optimizing yield and efficiency. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials .
Q & A
Q. What are the optimized synthetic routes for 1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer: Multi-component reactions and stepwise functionalization are commonly employed. For sulfonyl-containing pyrroles, a diazomethane-mediated sulfonylation step (e.g., in dichloromethane at –15°C for 40–48 hours) followed by recrystallization (e.g., using 2-propanol) can achieve yields of 67–85% . Purification via column chromatography (ethyl acetate/hexane, 1:4 ratio) effectively removes byproducts. Monitoring reaction progress with thin-layer chromatography (TLC) and optimizing stoichiometry of sulfonylating agents (e.g., triethylamine as a base) are critical for reproducibility .
Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the structure of this compound derivatives?
Methodological Answer:
- 1H/13C NMR : Assign peaks by comparing δ values to analogous sulfonyl-pyrrole systems. For example, the thienyl proton typically appears at δ 7.2–7.8 ppm, while pyrrole protons resonate near δ 6.5–7.0 ppm. Sulfonyl groups deshield adjacent protons, shifting signals upfield .
- IR : Confirm sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and pyrrole ring vibrations at 1450–1600 cm⁻¹ .
- Cross-Validation : Use X-ray crystallography (if crystalline) to resolve ambiguities. For instance, single-crystal studies (R-factor = 0.049) can validate bond angles and dihedral distortions caused by steric effects .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, crystallographic parameters) for sulfonyl-containing pyrrole derivatives?
Methodological Answer:
- Crystallographic Validation : Compare computed (DFT) geometries with experimental X-ray data. For example, deviations in dihedral angles between the thienyl and pyrrole moieties (>5°) may indicate solvation effects or crystal packing forces .
- NMR Simulations : Use software like Gaussian or ACD/Labs to predict chemical shifts. Discrepancies >0.3 ppm may arise from solvent polarity or dynamic effects (e.g., rotameric equilibria of the sulfonyl group) .
- Dynamic NMR : Perform variable-temperature studies to detect conformational exchange broadening in sulfonyl-proximal protons .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the phenylsulfonyl group in modulating biological activity, such as enzyme inhibition?
Methodological Answer:
- Analog Synthesis : Replace the phenylsulfonyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents. Compare inhibitory potency against targets like tyrosine phosphatases using enzymatic assays (IC50 determination) .
- Crystallographic Docking : Map the sulfonyl group’s interaction with enzyme active sites (e.g., hydrogen bonding with catalytic residues). For example, sulfonyl oxygen atoms may coordinate with metal ions in phosphatase domains .
- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy contributions of the sulfonyl moiety .
Q. How should researchers address contradictory thermal stability data for sulfonyl-pyrrole derivatives in different solvent systems?
Methodological Answer:
- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to measure melting points and decomposition temperatures. For instance, discrepancies in mp (e.g., 88–91°C vs. 92–96°C) may arise from polymorphic forms or solvent inclusion .
- Solvent Screening : Recrystallize the compound in polar (e.g., methanol) vs. non-polar (e.g., hexane) solvents to isolate stable polymorphs .
- Kinetic Studies : Monitor degradation rates under accelerated conditions (e.g., 40°C/75% RH) to identify solvent-dependent decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
